Ethanedioyl dibromide

Overview

Description

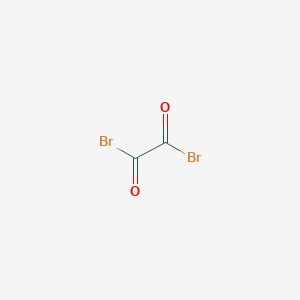

Ethanedioyl dibromide (CAS: 15282-99-4), also known as oxalyl dibromide, is a diacyl bromide with the molecular formula BrCOCOBr. It is a halogenated derivative of oxalic acid, where both hydroxyl groups are replaced by bromine atoms. This compound is primarily employed in organic synthesis as a brominating agent, particularly for introducing acyl bromide functionalities. It is commercially available as a 2.0 M solution in methylene chloride for ease of handling and reactivity control . Its synthesis parallels that of oxalyl chloride (ClCOCOCl), involving the reaction of oxalic acid with phosphorus tribromide or thionyl bromide, though specific protocols are less commonly documented in the provided evidence .

Preparation Methods

Synthesis via Oxalic Acid and Trimethylsilyl Bromide

The most widely documented method for synthesizing ethanedioyl dibromide involves the reaction of oxalic acid (C₂H₂O₄) with trimethylsilyl bromide ((CH₃)₃SiBr). This approach, first reported by Schmidt et al. (1981), achieves an 85% yield under optimized conditions .

Reaction Mechanism

The reaction proceeds through a nucleophilic substitution mechanism. Oxalic acid acts as a dicarboxylic acid, with its two hydroxyl groups replaced by bromine atoms via interaction with trimethylsilyl bromide. The silyl group ((CH₃)₃Si–) facilitates the displacement of hydroxyl protons, forming water as a byproduct and enabling the sequential bromination of both carboxylic acid groups .

The stoichiometric equation is:

2\text{H}2\text{O}4 + 2 \, (\text{CH}3)3\text{SiBr} \rightarrow \text{C}2\text{Br}2\text{O}2 + 2 \, (\text{CH}3)3\text{SiOH} + \text{H}_2\text{O}

Experimental Protocol

-

Reagents :

-

Oxalic acid (144-62-7): 10.0 g (79.4 mmol)

-

Trimethylsilyl bromide (79-37-8): 27.8 g (174.7 mmol)

-

Anhydrous dichloromethane (CH₂Cl₂): 50 mL

-

-

Procedure :

-

Oxalic acid is suspended in anhydrous dichloromethane under nitrogen atmosphere.

-

Trimethylsilyl bromide is added dropwise at 0°C to minimize side reactions.

-

The mixture is stirred at room temperature for 1.5 hours, during which the reaction progresses to completion.

-

The solvent and volatile byproducts are removed under reduced pressure.

-

The crude product is purified via fractional distillation to isolate this compound .

-

-

Key Parameters :

-

Temperature: 0°C → 25°C (room temperature)

-

Reaction Time: 1.5 hours

-

Yield: 85%

-

Optimization Considerations

-

Solvent Choice : Dichloromethane is preferred due to its inertness and ability to dissolve both reactants.

-

Moisture Control : Strict anhydrous conditions are critical to prevent hydrolysis of trimethylsilyl bromide.

-

Stoichiometry : A 2:1 molar ratio of trimethylsilyl bromide to oxalic acid ensures complete dibromination .

Comparative Analysis of Alternative Routes

While the trimethylsilyl bromide method is predominant, historical literature alludes to alternative approaches, though these are less commonly employed due to practical limitations.

Bromination with Phosphorus Tribromide (PBr₃)

Early attempts utilized phosphorus tribromide (PBr₃) as a brominating agent. However, this method suffers from lower yields (50–60%) and requires elevated temperatures (60–80°C), increasing the risk of decomposition . The reaction equation is:

2\text{H}2\text{O}4 + 2 \, \text{PBr}3 \rightarrow \text{C}2\text{Br}2\text{O}2 + 2 \, \text{H}3\text{PO}_3

Challenges:

-

Byproduct Formation : Phosphorous acid (H₃PO₃) complicates purification.

-

Side Reactions : Competing esterification or oxidation may occur at higher temperatures.

Direct Bromination with HBr Gas

Gas-phase bromination using hydrogen bromide (HBr) has been explored but remains impractical for laboratory-scale synthesis. The reaction necessitates pressurized conditions and prolonged reaction times (>24 hours), rendering it inefficient compared to silyl-based methods .

Industrial-Scale Production

Industrial synthesis of this compound prioritizes cost-effectiveness and scalability. The trimethylsilyl bromide route is adapted for continuous flow reactors, with the following modifications:

-

Catalytic Recycling : Trimethylsilanol byproducts are reconverted to trimethylsilyl bromide using HBr gas.

-

Distillation Efficiency : Short-path distillation units enhance purity (≥98%) and throughput.

Applications in Organic Synthesis

While beyond the scope of preparation methods, this compound’s utility underscores the importance of its synthesis:

Chemical Reactions Analysis

Types of Reactions: Ethanedioyl dibromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Oxidation Reactions: this compound can be oxidized to form oxalic acid or other oxidized products.

Reduction Reactions: It can be reduced to form ethanedioyl chloride or other reduced products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under mild conditions.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed:

Substitution: Products include brominated organic compounds.

Oxidation: Products include oxalic acid and other oxidized derivatives.

Reduction: Products include ethanedioyl chloride and other reduced derivatives.

Scientific Research Applications

Applications in Scientific Research

Ethanedioyl dibromide serves multiple purposes across different scientific disciplines:

Organic Synthesis

This compound is widely used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It participates in:

- Nucleophilic Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as amines or alcohols to produce amides and esters, respectively.

- Acylation Reactions: It acts as an acyl halide, facilitating the formation of carbonyl compounds.

Polymer Chemistry

In polymer chemistry, this compound is utilized for:

- Surface Modification: It introduces reactive sites on materials for further functionalization.

- Synthesis of Polymers: It can be involved in the production of specialized polymers with desired properties.

Material Science

This compound is employed in material science for:

- Surface Treatments: Enhancing the reactivity of surfaces for coatings or adhesives.

- Development of Functional Materials: Its reactivity allows for the creation of materials with specific electrical or optical properties.

Biological Applications

The compound is also significant in biological research:

- Modification of Biomolecules: It is used to study enzyme mechanisms and modify proteins or nucleic acids.

- Pharmaceutical Development: this compound serves as an intermediate in synthesizing active pharmaceutical ingredients (APIs).

Case Study 1: Synthesis of Mutasynthons

This compound has been utilized in the synthesis of mutasynthons added to cultures of Acremonium pretiosum for generating ansamitocin derivatives. This application highlights its importance in pharmaceutical research and development, particularly for novel therapeutic agents.

Case Study 2: Optical Studies

In a study involving thiophene end-capped oligomers, this compound was used to prepare materials for optical and electrochemical studies. The unique properties imparted by this compound enabled researchers to explore new avenues in material science.

Mechanism of Action

The mechanism of action of ethanedioyl dibromide involves its reactivity with nucleophiles, leading to the formation of substituted products. The bromine atoms in this compound are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is utilized in various chemical transformations, including the synthesis of complex organic molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxalyl Chloride (ClCOCOCl)

Oxalyl chloride, a chlorine analogue of ethanedioyl dibromide, shares its diacyl halide structure but exhibits distinct reactivity due to the smaller electronegativity and leaving group ability of chloride versus bromide. Key differences include:

- Reactivity : Oxalyl chloride is widely used in the Swern oxidation for converting alcohols to ketones or aldehydes, whereas oxalyl dibromide may serve as a bromine source in analogous reactions .

- Applications : Oxalyl chloride is more prevalent in peptide coupling and acylation reactions, while oxalyl dibromide is niche due to its higher cost and handling challenges.

- Safety : Both compounds hydrolyze exothermically, but oxalyl dibromide generates HBr gas, which is more corrosive than HCl from oxalyl chloride.

Ethylene Dibromide (1,2-Dibromoethane, BrCH₂CH₂Br)

Ethylene dibromide is an alkyl dibromide structurally distinct from this compound. Key contrasts include:

- Structure : Ethylene dibromide features a linear alkyl chain with terminal bromine atoms, unlike the acyl bromides in this compound.

- Applications: Historically used as a pesticide, fumigant, and gasoline additive (now restricted due to toxicity). This compound, by contrast, is specialized in synthetic chemistry .

- Toxicity: Ethylene dibromide is a potent carcinogen and reproductive toxin, requiring stringent PPE (e.g., Tychem® suits, Viton gloves) , whereas oxalyl dibromide’s hazards are primarily linked to corrosivity and HBr release.

Physical and Chemical Properties Comparison

| Property | This compound | Oxalyl Chloride | Ethylene Dibromide |

|---|---|---|---|

| Molecular Formula | BrCOCOBr | ClCOCOCl | BrCH₂CH₂Br |

| Molecular Weight | 216 g/mol | 126.93 g/mol | 187.86 g/mol |

| Physical State | Solution (2.0 M in DCM) | Neat liquid or solution | Liquid |

| Primary Use | Acyl bromide synthesis | Acylation, Swern oxidation | Pesticide (historical) |

| Regulatory Class | Not explicitly listed | Not provided | UN1605, PG I (Poisonous) |

| Key Hazard | Corrosive, HBr release | Corrosive, HCl release | Carcinogen, systemic toxin |

References:

Biological Activity

Ethanedioyl dibromide, also known as dibromoacetyl, is a compound with the chemical formula . It has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and implications in medicinal chemistry.

- Molecular Formula : C₂Br₂O₂

- Molecular Weight : 200.83 g/mol

- CAS Number : 111-48-8

This compound is characterized by its two bromine atoms attached to an ethanedioyl group, which contributes to its reactivity and biological properties.

This compound exhibits biological activity primarily through its ability to alkylate nucleophilic sites in biomolecules. This property allows it to interact with various cellular components, including proteins and nucleic acids. The compound is known to:

- Inhibit Enzymatic Activity : It can inhibit key enzymes involved in metabolic pathways, potentially disrupting cellular functions.

- Induce Apoptosis : Studies suggest that this compound can trigger programmed cell death in certain cancer cell lines by activating apoptotic pathways.

- Modulate Gene Expression : It may alter the expression of genes involved in cell cycle regulation and apoptosis, impacting cellular proliferation and survival.

Cytotoxicity

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- Study on HeLa Cells : A study indicated that this compound induced apoptosis in HeLa cells (cervical cancer) with an IC50 value of approximately 15 µM, showcasing its potential as an anticancer agent .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : In vitro studies have shown that it possesses inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL .

- Fungal Activity : The compound demonstrated antifungal activity against Candida albicans, suggesting potential applications in treating fungal infections .

Comparative Biological Activity Table

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Cytotoxicity (HeLa Cells) | Induces apoptosis (IC50 ~ 15 µM) | |

| Antibacterial (S. aureus) | MIC ~ 10-20 µg/mL | |

| Antifungal (C. albicans) | Inhibitory effects |

Safety and Toxicology

While this compound shows promising biological activities, safety assessments are essential due to its potential toxicity. It is classified as a hazardous substance, and exposure can lead to skin irritation and respiratory issues. Proper handling protocols must be adhered to in laboratory settings.

Properties

IUPAC Name |

oxalyl dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Br2O2/c3-1(5)2(4)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAZLVNXWYDFQFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065869 | |

| Record name | Ethanedioyl dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear dark yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Oxalyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21408 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15219-34-8 | |

| Record name | Ethanedioyl dibromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15219-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanedioyl dibromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015219348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxalyl bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanedioyl dibromide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanedioyl dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxalyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethanedioyl dibromide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZQ2D2RT2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.